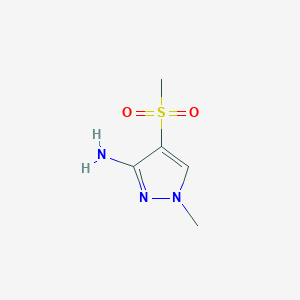
3-((1-(Quinoxaline-6-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((1-(Quinoxaline-6-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a chemical compound that has gained significant attention in the field of scientific research due to its promising pharmacological properties. It is a pyrazine-based compound that has been synthesized through a specific method and has been studied for its various biological activities.
科学的研究の応用
Synthesis and Chemical Properties
Research on quinoxaline derivatives, including similar compounds, has highlighted their synthesis and chemical properties. For instance, the study on the synthesis of substituted pyrazolo[4,3-c]quinolines explores the reactivity of related quinoline-3-carbonitrile compounds with different reagents, leading to heterocyclic derivatives with potential anti-inflammatory activity (Mekheimer, 1994). Another study focused on novel fluoroquinolones, which included the design and synthesis of derivatives aiming at antimycobacterial activity, showcasing the structural modification of quinoline-3-carboxylic acids for enhanced biological effects (Shindikar & Viswanathan, 2005).
Applications in Organic Chemistry and Drug Design
Quinoxaline derivatives have been utilized in organic chemistry for the synthesis of complex heterocyclic structures with potential therapeutic applications. For example, the synthesis of hetaryl- and arylsulfonyl-substituted pyrrolo- and pyrido[1,2-a]quinoline derivatives demonstrates the versatility of quinoxaline compounds in creating new chemical entities with possible drug applications (Tverdokhlebov et al., 2005). Additionally, the rapid synthesis of 2,3-disubstituted quinoxalines in water indicates a green chemistry approach to heterocyclic chemistry, emphasizing the role of quinoxaline derivatives in environmentally friendly chemical synthesis (Yadav et al., 2008).
Photovoltaic and Material Science Applications
Quinoxaline derivatives have also found applications in material science, particularly in the fabrication of organic–inorganic photodiodes. Studies on the photovoltaic properties of quinoxaline derivatives have shown their potential in the development of photodiodes, highlighting the impact of chemical modifications on the electronic properties of these compounds (Zeyada, El-Nahass, & El-Shabaan, 2016).
Biological Activities and Potential Therapeutic Uses
Quinoxaline and its derivatives exhibit a wide range of biological activities, including antimicrobial, antifungal, and potential anticancer properties. A review on quinoxaline compounds outlines their significance in medicinal chemistry, emphasizing their utility as pharmaceuticals and in the development of new therapies (Pareek & Kishor, 2015).
特性
IUPAC Name |
3-[1-(quinoxaline-6-carbonyl)piperidin-3-yl]oxypyrazine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6O2/c20-11-17-18(24-8-7-23-17)27-14-2-1-9-25(12-14)19(26)13-3-4-15-16(10-13)22-6-5-21-15/h3-8,10,14H,1-2,9,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCVYVXKSCLAYHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC3=NC=CN=C3C=C2)OC4=NC=CN=C4C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(3,4-dimethylphenyl)urea](/img/structure/B2952935.png)
![8-(2,3-Dimethoxyphenyl)-11-methyl-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2952937.png)
![2-({4-[(4-Sulfamoylphenyl)sulfamoyl]phenyl}carbamoyl)benzoic acid](/img/structure/B2952938.png)

![3-[2-(3-Cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-1-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B2952941.png)
![methyl [(5E)-5-(3,4-dihydro-2H-chromen-6-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B2952943.png)
![1-(2,4-dimethylphenyl)-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2952947.png)
![N,N-diethyl-2-((6-(hydroxymethyl)-2-(3-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2952949.png)
![N-(tert-butyl)-2-methoxy-5-(2,5,7-trimethylpyrazolo[1,5-a]pyrimidin-3-yl)benzenesulfonamide](/img/structure/B2952950.png)

![N-(4-acetylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2952953.png)
![5-(3-Chlorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2952954.png)

![2-((4-fluorophenyl)thio)-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2952957.png)